イソプレナリン硫酸塩

説明

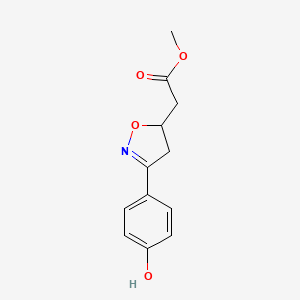

Isoproterenol, also known as Isoprenaline, is a non-selective beta adrenergic receptor agonist . It is used to treat certain types of abnormal heartbeats, heart failure (weak heart), and shock .

Synthesis Analysis

Isoprenaline, structurally related to adrenaline, was prepared as one of the first synthetic sympathomimetic amines . It acts almost exclusively on β-adrenergic receptors . A patent suggests a preparation method for Isoproterenol sulfate, involving drying at a temperature of 25-40°C for 2-5 hours .

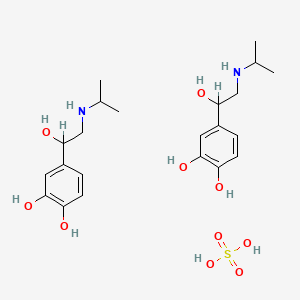

Molecular Structure Analysis

The molecular formula of Isoproterenol sulfate dihydrate is C22H40N2O12S . The average mass is 520.594 Da and the mono-isotopic mass is 520.209045 Da .

Chemical Reactions Analysis

Isoproterenol is a non-selective β-blocking agonist that is commonly used in the treatment of bradycardia and heart block . It exerts its therapeutic effects by stimulating β-adrenergic receptors, leading to increased heart rate and improved cardiac function .

Physical And Chemical Properties Analysis

The molecular formula of Isoproterenol sulfate dihydrate is C22H40N2O12S . The average mass is 556.63 and the mono-isotopic mass is 520.209045 Da .

科学的研究の応用

心臓病学研究

イソプレナリン硫酸塩: は、強力なβアドレナリン作動薬としての効果により、心臓病学研究で広く用いられています。 心筋収縮力と心拍数を増加させる効果があり、心臓ブロック、徐脈、心停止などのシナリオを研究するための貴重なツールとなっています 。研究者たちは、これを用いてβアドレナリン作動薬による心臓の反応を理解し、様々な心臓病の治療法を開発しています。

肺疾患研究

肺疾患の分野において、イソプレナリン硫酸塩 は、かつて気管支拡張薬として用いられてきました。 現在ではより選択的な薬剤が利用できるようになったため、使用頻度は低くなりましたが、気管支の反応性や新しい喘息治療薬の開発を研究するための基準物質として依然として役立っています .

神経科学

イソプレナリン硫酸塩は、特に交感神経系に関する研究において、神経科学研究において役割を果たしています。交感神経系を刺激するカテコールアミンに対する標的であるβアドレナリン受容体に作用します。 これにより、パーキンソン病などの神経疾患の調査や、交感神経刺激薬が神経経路に与える影響の調査に役立ちます .

分析化学

分析化学において、イソプレナリン硫酸塩 は、機器の校正や分析方法の検証のための標準参照物質として使用されます。 その特性が十分に特徴付けられているため、分光電気化学などの手法を用いて、医薬品サンプルや生物学的液体中の物質を正確に定量化することができます .

薬理学

イソプレナリン硫酸塩は、薬理学において、薬物開発と試験において重要な役割を果たしています。βアドレナリン作動薬の薬力学と薬物動態を理解するのに役立ちます。 血中からの吸収と排泄が速いため、薬物の代謝と、所望の治療効果を持つ化合物の設計に関する知見が得られます .

アレルギーとアナフィラキシー研究

アレルギーの一次治療薬ではありませんが、イソプレナリン硫酸塩 は、アレルギー反応とアナフィラキシーに対する潜在的な効果について研究されてきました。 βアドレナリン受容体を刺激する能力は、重度のアレルギー反応に伴う心血管および呼吸器症状に影響を与える可能性があります .

不整脈誘発

イソプレナリン硫酸塩は、電気生理学研究所で、頻脈性不整脈を含む不整脈を誘発するために使用されます。 この用途は、抗不整脈薬の有効性を試験し、さまざまな種類の不整脈の基礎となる電気生理学的メカニズムを理解するために不可欠です .

喘息と気管支痙攣の治療

歴史的に、イソプレナリン硫酸塩 は、気管支拡張効果により、喘息と気管支痙攣の治療に使用されてきました。 臨床では、より選択的な薬剤に取って代わられていますが、新しい気管支拡張薬の研究開発において重要な化合物であり続けています .

作用機序

Isoprenaline sulphate, also known as Isoproterenol sulfate anhydrous or Isoproterenol sulfate, is a non-selective beta-adrenergic agonist . It has a wide range of applications in the medical field, particularly in treating heart-related conditions and bronchospasm during anesthesia .

Target of Action

Isoprenaline primarily targets beta-1 and beta-2 adrenergic receptors . These receptors play a crucial role in regulating heart rate, cardiac contractility, and bronchial muscle tone .

Mode of Action

Upon binding to its targets, Isoprenaline activates the alpha subunit of G-protein coupled receptors, causing it to exchange GMP for GTP . This activation allows the alpha subunit to dissociate from the beta and gamma subunits . The result is an increase in intracellular calcium in cardiac myocytes, leading to positive inotropic, lusitropic, chronotropic, and dromotropic effects .

Biochemical Pathways

The activation of beta-1 adrenergic receptors by Isoprenaline leads to an increase in intracellular calcium in cardiac myocytes . This increase in calcium has several downstream effects, including increased heart rate and cardiac contractility . Beta-1 activation also activates the Renin-Angiotensin-Aldosterone System (RAAS) in the kidney .

Pharmacokinetics

Isoprenaline has a short duration of action as it is rapidly cleared . It is metabolized primarily in the liver and other tissues by the enzyme catechol-O-methyltransferase (COMT) to the 3-O-methyl isoproterenol metabolite, which is subsequently conjugated with sulfate . The primary route of excretion for Isoprenaline is renal .

Result of Action

The activation of beta-adrenergic receptors by Isoprenaline leads to several physiological effects. These include an increase in heart rate and cardiac contractility, dilation of bronchi, and a decrease in diastolic blood pressure by lowering peripheral vascular resistance . These effects make Isoprenaline effective in treating conditions such as heart block, Adams-Stokes attacks, and bronchospasm during anesthesia .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Isoproterenol sulfate . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H17NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLBALGTFCCTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985824 | |

| Record name | Isoprenaline sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299-95-6, 6779-80-2 | |

| Record name | Isoproterenol sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, (+)-, sulfate (2:1) (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006779802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprenaline sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprenaline sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTERENOL SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/052RYF6JDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。